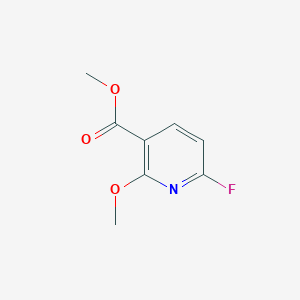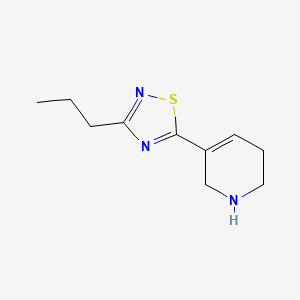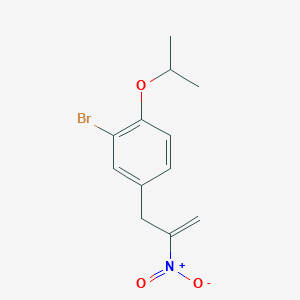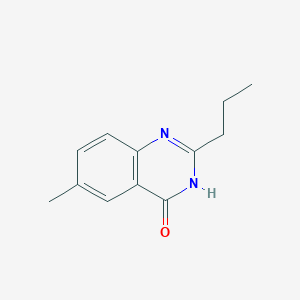
6-methyl-2-propyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-propyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-propyl-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminobenzamide as an intermediate, which reacts with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Metal-catalyzed pathways, particularly those involving copper catalysts, are also employed for the synthesis of quinazolinones .
Industrial Production Methods
Industrial production methods for quinazolinones often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
6-methyl-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
6-methyl-2-propyl-3H-quinazolin-4-one has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer, antibacterial, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-methyl-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methyl-3H-quinazolin-4-one
- 2-phenyl-3H-quinazolin-4-one
- 2-ethyl-3H-quinazolin-4-one
Uniqueness
6-methyl-2-propyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and propyl groups can affect its solubility, stability, and interaction with molecular targets, making it distinct from other quinazolinone derivatives .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-methyl-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-10-6-5-8(2)7-9(10)12(15)14-11/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChIキー |
BHNDXGQJKCJSKD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C=C(C=C2)C)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


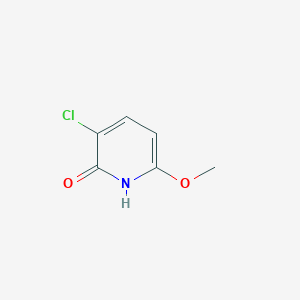
![2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide](/img/structure/B13892061.png)
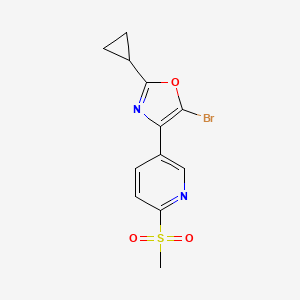

![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)


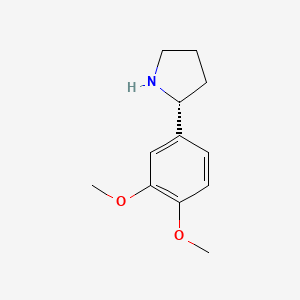
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
